Deudextromethorphan
Description
Rationale for Deuteration in Dextromethorphan (B48470) Analog Development Dextromethorphan (DXM) is an antitussive agent that is extensively metabolized in the liverwikipedia.orgnih.govnih.gov. A major metabolic pathway involves the O-demethylation of dextromethorphan to its active metabolite, dextrorphan (B195859) (DXO), primarily catalyzed by the polymorphic enzyme CYP2D6wikipedia.orgnih.govresearchgate.net. N-demethylation, primarily by CYP3A4, also contributes to dextromethorphan metabolism, forming 3-methoxymorphinanwikipedia.org. The rapid metabolism of dextromethorphan, particularly by CYP2D6, leads to a relatively short half-life and can result in significant variability in plasma concentrations among individuals, especially between extensive and poor CYP2D6 metabolizerswikipedia.orgresearchgate.netnih.govnih.gov.
The rationale for developing deuterated dextromethorphan derivatives, such as deudextromethorphan, centers on the potential to modulate this rapid metabolism through the kinetic isotope effect nih.govgoogle.com. By strategically placing deuterium (B1214612) atoms at sites vulnerable to enzymatic attack, particularly those involved in CYP-mediated O- and N-demethylation, the rate of metabolism can be slowed google.comacs.org. This metabolic stabilization is intended to increase the exposure of the parent drug, this compound, potentially prolonging its duration of action and reducing the impact of CYP2D6 genetic polymorphism on its pharmacokinetics nih.govgoogle.com.
Research findings indicate that deuteration can improve the metabolic stability of dextromethorphan. For example, studies have shown that deuterated dextromethorphan can exhibit increased metabolic stability in vitro and in vivo compared to its non-deuterated counterpart nih.govpatsnap.com. This enhanced stability suggests that deuteration can lead to higher and more sustained plasma levels of the parent compound dovepress.comnih.gov.
Data from preclinical studies on deuterated dextromethorphan (such as SAL0114, a combination of deuterated dextromethorphan and bupropion) have demonstrated improved metabolic stability. In vitro and in vivo studies in mice showed that deuterated dextromethorphan had twice the metabolic stability of non-deuterated dextromethorphan nih.govpatsnap.com. The combination with bupropion (B1668061), a known CYP2D6 inhibitor, further enhanced the in vivo stability of deuterated dextromethorphan, leading to increased exposure nih.govpatsnap.com.
The potential benefits of this altered metabolic profile include a more consistent pharmacokinetic profile, reduced formation of certain metabolites which may be associated with adverse effects, and potentially improved therapeutic outcomes bioscientia.depatsnap.com. For instance, the enhanced metabolic stability of deuterated dextromethorphan suggests a potential reduction in the formation of metabolites linked to neurological side effects patsnap.com.
Table 1: Metabolic Pathways of Dextromethorphan
| Metabolic Pathway | Primary Enzyme(s) | Metabolite(s) Formed |
| O-Demethylation | CYP2D6 | Dextrorphan (DXO) |
| N-Demethylation | CYP3A4, CYP2D6 | 3-Methoxymorphinan |
| Further Metabolism | Various | 3-Hydroxymorphinan |
Based on information from references wikipedia.orgnih.govresearchgate.netgoogle.com.
The development of this compound represents an effort to leverage the kinetic isotope effect to optimize the pharmacokinetic properties of dextromethorphan, potentially leading to a more favorable therapeutic profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-QNNIAVNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079043-55-2 | |
| Record name | Deudextromethorphan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUDEXTROMETHORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacodynamics and Receptor Interaction Profiles of Deudextromethorphan
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
Deudextromethorphan is described as a weak uncompetitive antagonist of the NMDA receptor ncats.ioncats.io. Uncompetitive antagonists, also known as channel blockers, bind within the ion channel of the NMDA receptor. patsnap.comwikipedia.orgwikipedia.org. This type of antagonism is dependent on the prior activation of the receptor by its agonists, glutamate (B1630785) and a co-agonist (typically glycine (B1666218) or D-serine) patsnap.comwikipedia.org. Once the channel is open, the uncompetitive antagonist enters and blocks the flow of ions, such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺), through the channel patsnap.com. This mechanism prevents excessive influx of Ca²⁺ ions, which can contribute to excitotoxicity wikipedia.org.
The glutamatergic system is the primary excitatory neurotransmitter system in the brain and plays a significant role in various physiological and pathophysiological processes, including those implicated in neurological and psychiatric disorders patsnap.comresearchgate.netnih.govcapes.gov.br. As an NMDA receptor antagonist, this compound can modulate glutamatergic neurotransmission. By blocking the activity of NMDA receptors, particularly when they are excessively activated, this compound may help regulate neuronal excitability and prevent glutamate-mediated excitotoxicity patsnap.comwikipedia.orgresearchgate.net. This modulation of glutamatergic system dynamics is hypothesized to contribute to its potential therapeutic effects in conditions where glutamatergic dysfunction is implicated researchgate.netnih.govcapes.gov.br.
Sigma-1 Receptor Agonism
This compound also acts as an agonist at the sigma-1 receptor (S1R) wikipedia.orgbiospace.comncats.ioresearchgate.netdrugbank.com. The sigma-1 receptor is a unique, multi-functional, ligand-operated protein primarily located in the endoplasmic reticulum (ER) membrane, particularly at mitochondria-associated ER membranes (MAMs) frontiersin.orgmdpi.comoncotarget.com. It can also translocate to the plasma membrane oncotarget.com. The S1R acts as a molecular chaperone and is involved in various cellular processes frontiersin.orgmdpi.com.
Studies on sigma-1 receptor binding often utilize radioligand binding assays with selective ligands such as ³H-pentazocine nih.govfrontiersin.org. These studies reveal high-affinity binding sites for sigma-1 receptor ligands nih.gov. The binding of ligands to the sigma-1 receptor involves interactions with specific amino acid residues within the binding pocket, such as Glu172 and Asp126 frontiersin.org. Agonist and antagonist binding may involve conformational differences in the receptor structure frontiersin.org. While specific binding data for this compound to the sigma-1 receptor were not explicitly detailed in the provided context, its classification as a sigma-1 receptor agonist implies it binds to and activates this receptor.
Sigma-1 receptors modulate the activity of a diverse range of client proteins, including various ion channels in both ER and plasma membranes frontiersin.org. Activation of sigma-1 receptors can influence calcium signaling, lipid and protein trafficking, and cellular bioenergetics frontiersin.org. S1R-mediated signaling functions are generally considered pro-survival and anti-apoptotic frontiersin.org. The receptor's interaction with other proteins and its localization at MAMs suggest a role in regulating communication between the ER and mitochondria, impacting cellular homeostasis frontiersin.orgmdpi.com. While the precise intracellular signaling pathways mediated by this compound's sigma-1 receptor agonism require further detailed investigation, the known functions of the S1R suggest potential influences on neuronal survival, plasticity, and signaling cascades.
Monoamine Transporter Inhibition
This compound, similar to its parent compound dextromethorphan (B48470), is known to inhibit the reuptake of monoamines, specifically serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) wikipedia.orgbiospace.comncats.ioresearchgate.netwikipedia.orggoogle.com. This action is mediated through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) wikipedia.orgbiospace.comncats.iowikipedia.orggoogle.com.
Serotonin Transporter (SERT) Modulation
This compound is described as a serotonin reuptake inhibitor researchgate.netdrewisdope.comnih.govresearchgate.netspringer.comwikipedia.org. Dextromethorphan, the non-deuterated form, has been shown to bind with high affinity to the serotonin transporter (SERT) google.com. While specific quantitative data (e.g., Ki or IC50 values) for this compound's interaction with SERT were not consistently found in the search results, the established activity of dextromethorphan strongly suggests that this compound retains this property sjzsyj.com.cn.
Norepinephrine Transporter (NET) Modulation
Similar to its effects on SERT, this compound is also characterized as a norepinephrine reuptake inhibitor researchgate.netdrewisdope.comnih.govresearchgate.netspringer.comwikipedia.org. Dextromethorphan has a reported moderate affinity for the norepinephrine transporter (NET) but effectively inhibits norepinephrine uptake google.com. The deuteration of dextromethorphan is not expected to significantly alter its receptor binding profile, suggesting that this compound also modulates NET activity sjzsyj.com.cnpatsnap.com.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions
This compound interacts with nicotinic acetylcholine receptors (nAChRs) drewisdope.comnih.govnih.gov. These receptors are ligand-gated ion channels involved in various neurological functions researchgate.net.
Alpha-3 Beta-4 Subunit Antagonism
This compound, through its dextromethorphan moiety, acts as an antagonist of the neuronal nicotinic alpha-3 beta-4 (α3β4) receptor subtype researchgate.netnih.govresearchgate.netnih.gov. Studies on dextromethorphan have shown that it blocks nicotinic receptor function in a noncompetitive and reversible manner, suggesting channel blockade nih.gov. Dextromethorphan has a reported IC50 value of 0.7 µM for inhibiting α3β4 nicotinic acetylcholine receptors google.com.
Other Receptor and Enzyme Modulations
Beyond monoamine transporters and nAChRs, this compound interacts with other targets.
KATP Channel Inhibition
This compound is also listed as a KATP channel inhibitor drewisdope.comspringer.com. ATP-sensitive potassium (KATP) channels are crucial in coupling cellular energy metabolism to electrical activity and are found in various tissues, including neurons and cardiovascular cells ceon.rsnih.gov. Inhibition of these channels can affect membrane potential and cellular excitability nih.gov. Research indicates that KATP channels, particularly the Kir6.1/SUR2B subtype, are potential targets in neurological conditions like migraine frontiersin.orgmdpi.com.
While specific binding affinity or IC50 data for this compound across all these targets were not comprehensively available, the reported mechanisms of action for this compound and its parent compound, dextromethorphan, provide insight into its preclinical pharmacodynamics. Deuteration is primarily intended to improve pharmacokinetic properties, such as metabolic stability, rather than fundamentally altering the pharmacodynamic profile or receptor selectivity sjzsyj.com.cnpatsnap.com. However, some research suggests that deuteration can affect pharmacodynamic properties, as observed with dextrorphan's interaction with NMDA receptors nih.gov.
Here is a summary of the preclinical pharmacodynamic interactions discussed:
| Target | Action | Relevant Data (Dextromethorphan) | Source Indices |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | High affinity binding (Ki = 40 nM) google.com | researchgate.netdrewisdope.comnih.govresearchgate.netspringer.comwikipedia.orggoogle.com |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor | Moderate affinity (Ki = 13 µM), effectively inhibits uptake (Ki = 240 nM) google.com | researchgate.netdrewisdope.comnih.govresearchgate.netspringer.comwikipedia.orggoogle.com |
| Nicotinic Acetylcholine Receptor (nAChR) | Antagonist | Blocks function noncompetitively nih.gov | drewisdope.comnih.govnih.govnih.gov |
| α3β4 nAChR Subunit | Antagonist | IC50 = 0.7 µM google.com | researchgate.netnih.govresearchgate.netgoogle.comnih.gov |
| Muscarinic Receptors | Agonist | Not consistently quantified | researchgate.netresearchgate.net |
| KATP Channels | Inhibitor | Not consistently quantified | drewisdope.comspringer.com |
Sodium Channel Antagonism
This compound (d6-DM) is a deuterated analog of dextromethorphan (DXM). While research often details the pharmacological properties of the parent compound, dextromethorphan, these properties are generally attributed to this compound due to its structural similarity, with deuteration primarily intended to alter pharmacokinetic properties researchgate.net. Studies on dextromethorphan have indicated its ability to interact with voltage-gated sodium channels (NaV channels), particularly at higher concentrations neurology.orgnih.gov.
Research using cultured rat cortical neurons and PC12 cells demonstrated that dextromethorphan inhibited voltage-activated Na+ channels nih.gov. The concentration required for 50% inhibition (IC50) of voltage-activated Na+ channels in cortical neurons was approximately 80 µM nih.gov. This inhibition was observed alongside effects on voltage-gated calcium channels, which were inhibited with similar potency nih.gov.
Furthermore, studies investigating sigma-1 receptor agonists, including dextromethorphan, have provided evidence that these compounds can directly inhibit NaV1.2 and NaV1.4 channels independently of sigma-1 receptor activation nih.gov. This suggests a direct interaction with the channel pore or related structures nih.gov.
While dextromethorphan is significantly more potent as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, with an IC50 of approximately 0.55 µM, its effects on voltage-gated sodium channels occur at higher micromolar concentrations nih.gov. This suggests that sodium channel blockade may contribute to the pharmacological profile of dextromethorphan and, by extension, this compound, particularly at elevated tissue concentrations.
Detailed research findings regarding dextromethorphan's interaction with sodium channels are summarized in the table below. These findings are extrapolated to this compound based on its nature as a deuterated form of dextromethorphan.
| Channel Type | Species/Cell Type | IC50 (approximate) | Reference |
| Voltage-activated Na+ Channels | Cultured Rat Cortical Neurons | 80 µM | nih.gov |
| NaV1.2 Channels | HEK293T and COS-7 cells | Not specified (Direct inhibition observed) | nih.gov |
| NaV1.4 Channels | HEK293T and COS-7 cells | Not specified (Direct inhibition observed) | nih.gov |
Note: Data primarily derived from studies on dextromethorphan, the non-deuterated analog of this compound.
Investigation of Deudextromethorphan Metabolism and Biotransformation in Preclinical Models
Deuterium (B1214612) Isotope Effect on Metabolic Stability
The substitution of hydrogen with deuterium atoms at the O-methyl group of dextromethorphan (B48470) results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect, which makes the C-D bond more difficult for metabolic enzymes to cleave. This intrinsic property enhances the metabolic stability of deudextromethorphan compared to its non-deuterated counterpart.
Preclinical studies have demonstrated this enhanced stability both in vitro and in vivo. A recent 2024 study directly compared the metabolic stability of this compound (deDM) and dextromethorphan (DM) in mouse liver microsomes and in pharmacokinetic studies in mice. The results showed that this compound possesses approximately twice the metabolic stability of dextromethorphan. nih.govresearchgate.netnih.gov This increased stability leads to a higher systemic exposure of the parent compound. nih.gov
| Compound | Dose | AUC0-last (ng·h/mL) | Cmax (ng/mL) |
|---|---|---|---|
| Dextromethorphan (DM) | 10 mg/kg | 104.1 ± 26.1 | 45.2 ± 13.9 |
| This compound (deDM) | 10 mg/kg | 208.7 ± 53.4 | 73.8 ± 20.1 |
The primary metabolic pathway for dextromethorphan is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netkisti.re.kr This enzyme exhibits significant genetic polymorphism, leading to wide inter-individual variability in metabolic rates. This compound was specifically designed to attenuate this metabolic pathway.
The deuterium isotope effect significantly hinders the metabolism of this compound by CYP2D6. sec.gov By strengthening the bond at the primary site of CYP2D6 activity, the rate of O-demethylation is substantially reduced. This makes the compound less susceptible to rapid breakdown, particularly in individuals who are extensive or ultra-rapid metabolizers of CYP2D6 substrates. This reduced susceptibility to CYP2D6 metabolism is a key feature that increases the bioavailability and prolongs the plasma half-life of this compound. researchgate.netnih.gov
Dextromethorphan is metabolized via two main pathways: O-demethylation to its active metabolite dextrorphan (B195859), and N-demethylation to 3-methoxymorphinan. wikipedia.orgaau.dk O-demethylation is the principal route in individuals with normal CYP2D6 function, while N-demethylation, mediated primarily by CYP3A4, is a less dominant pathway. kisti.re.krwikipedia.org
Deuteration at the O-methyl group selectively slows the O-demethylation pathway. This alteration in metabolic kinetics shifts the balance of biotransformation. With the primary CYP2D6-mediated pathway inhibited by the deuterium isotope effect, a greater proportion of the compound may be available for the alternative N-demethylation pathway or remain as the parent drug for a longer duration. This targeted alteration is crucial as dextrorphan, the product of O-demethylation, has a distinct pharmacological profile from the parent compound, including more potent NMDA receptor antagonism. wikipedia.orggoogle.com
Role of Metabolic Inhibitors in Preclinical Pharmacokinetic Studies
Metabolic inhibitors are frequently used in preclinical studies to investigate the specific contribution of enzyme pathways to a drug's biotransformation. For dextromethorphan and its deuterated analog, inhibitors of CYP2D6 are particularly relevant for modulating their pharmacokinetics.
Quinidine (B1679956) is a potent inhibitor of the CYP2D6 enzyme and is used clinically to intentionally block the metabolism of dextromethorphan, thereby increasing its plasma concentrations. researchgate.netfrontiersin.org Preclinical studies in animal models, such as rats, have been used to characterize this interaction. Although these studies often use dextromethorphan, the mechanism is directly applicable to this compound.
In a study using male Sprague-Dawley rats, co-administration of quinidine with dextromethorphan led to a significant, dose-dependent increase in the systemic exposure (Area Under the Curve, AUC) of the parent drug. nih.gov This demonstrates that inhibiting CYP2D6 effectively reduces the first-pass metabolism of the compound. Because this compound already has a reduced rate of metabolism due to deuteration, it requires a lower dose of quinidine to achieve the same level of metabolic inhibition and therapeutic plasma concentrations as dextromethorphan. sec.gov This principle was foundational to the development of the this compound/quinidine combination product, AVP-786. juniperpublishers.com
| Treatment Group (DM dose 50 mg/kg) | Quinidine Dose (mg/kg) | DM AUC0-24h (ng·h/mL) | % Increase in DM AUC vs. Control |
|---|---|---|---|
| Control | 0 | 1130 ± 117 | - |
| Group 1 | 2 | 2110 ± 180 | 86.7% |
| Group 2 | 20 | 2520 ± 290 | 123.0% |
| Group 3 | 50 | 2600 ± 250 | 130.1% |
Formation and Activity of Deuterated Metabolites
The metabolic pathway for this compound is expected to mirror that of dextromethorphan, leading to the formation of deuterated metabolites. The primary O-demethylated metabolite is deuterated dextrorphan (d3-dextrorphan). Subsequent metabolism would produce other deuterated forms, such as deuterated 3-hydroxymorphinan.
A critical aspect of deuteration is ensuring that the modification does not negatively impact the pharmacological activity of the molecule or its active metabolites. Dextrorphan is known to be a pharmacologically active metabolite, contributing significantly to the effects of dextromethorphan, particularly as an NMDA receptor antagonist. google.comtouro.edu Preclinical in vitro assessments using radioligand competition binding assays were conducted to evaluate the impact of deuteration on the activity of dextrorphan. These studies concluded that deuteration did not alter the in vitro activity of the metabolite. nih.govresearchgate.netnih.gov This finding indicates that deuterated dextrorphan likely retains the pharmacological activity of its non-deuterated counterpart, ensuring that the therapeutic profile is maintained while the pharmacokinetic properties are enhanced.
Neuropharmacological Mechanisms and Signaling Pathways in Preclinical Studies
Glutamatergic Neurotransmission Modulation
Glutamatergic neurotransmission, mediated by glutamate (B1630785), is the primary excitatory signaling system in the central nervous system. Dysregulation of this system has been implicated in various neurological and psychiatric conditions. nih.govnih.gov Deudextromethorphan, similar to its non-deuterated counterpart, is characterized as a weak uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. springer.comncats.io NMDA receptors play a critical role in synaptic plasticity, learning, and memory, but their overactivation can lead to excitotoxicity. selleckchem.com
Excitotoxicity Inhibition in In Vitro and In Vivo Models
Excitotoxicity, a pathological process characterized by excessive or prolonged activation of glutamate receptors, particularly NMDA receptors, can lead to neuronal damage and death. selleckchem.com Preclinical studies, primarily with dextromethorphan (B48470), have demonstrated its ability to inhibit excitotoxicity. As an uncompetitive NMDA receptor antagonist, this compound is expected to share this property. By blocking the ion channel of the NMDA receptor, this compound can reduce the excessive influx of calcium ions into neurons, a key event in the excitotoxic cascade. nih.govnih.gov While specific in vitro and in vivo studies directly demonstrating excitotoxicity inhibition by this compound were not extensively detailed in the search results, the known mechanism of action of dextromethorphan as an NMDA antagonist strongly suggests a similar inhibitory effect on excitotoxicity for its deuterated form. nih.govncats.ionih.gov
Synaptic Plasticity Enhancement
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. mpg.de Glutamatergic signaling, particularly through NMDA and AMPA receptors, is crucial for various forms of synaptic plasticity, such as long-term potentiation (LTP). nih.govselleckchem.com Preclinical studies, often involving dextromethorphan and other NMDA receptor modulators, have indicated a role in enhancing synaptic plasticity. nih.govresearchgate.net While direct evidence specifically for this compound's impact on synaptic plasticity enhancement is limited in the provided search results, the modulation of NMDA receptors by this compound suggests a potential influence on these processes. nih.govncats.io Research on related compounds and pathways indicates that modulation of glutamatergic signaling can lead to changes in synaptic strength and function. nih.govresearchgate.net
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Activation
The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and has been increasingly recognized for its role in synaptic function and plasticity. nih.gov Activation of the mTOR pathway is involved in the synthesis of synaptic proteins and the formation of new synapses (synaptogenesis). nih.gov
Preclinical studies, particularly with rapid-acting antidepressants that modulate glutamatergic signaling like ketamine (which also acts on NMDA receptors), have shown activation of the mTOR pathway. nih.gov This activation is thought to contribute to their therapeutic effects by promoting synaptic repair and plasticity. nih.gov While direct experimental data specifically linking this compound to mTOR pathway activation was not prominently found, the shared mechanism of NMDA receptor antagonism with compounds known to activate mTOR suggests that this compound may also influence this pathway. nih.govncats.io
Role in Synaptic Protein Synthesis and Synaptogenesis
The mTOR pathway plays a crucial role in regulating local protein synthesis at synapses, which is essential for maintaining synaptic function and for structural changes associated with synaptic plasticity and synaptogenesis. nih.govfrontiersin.orgfrontiersin.org Activation of mTOR can lead to increased translation of mRNAs encoding synaptic proteins, thereby contributing to the formation and strengthening of synapses. nih.govfrontiersin.org Given the potential for this compound to influence pathways related to synaptic plasticity and potentially the mTOR pathway, it is hypothesized that it could play a role in synaptic protein synthesis and synaptogenesis, similar to findings observed with other glutamatergic modulators in preclinical models. nih.govresearchgate.net
Brain-Derived Neurotrophic Factor (BDNF) Modulation
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that supports neuronal survival, growth, and differentiation, and plays a significant role in synaptic plasticity and cognitive function. nih.gov Reduced levels of BDNF have been associated with various neurological and psychiatric disorders. nih.gov
Preclinical research on dextromethorphan and other glutamatergic modulators has indicated their ability to modulate BDNF levels or signaling. nih.govresearchgate.net Activation of NMDA receptors and downstream signaling cascades, as well as activation of AMPA receptors, can influence BDNF expression and release. nih.gov While specific studies on this compound's direct impact on BDNF modulation were not extensively detailed in the search results, its activity at the NMDA receptor suggests a potential to influence pathways related to BDNF signaling. nih.govncats.io Studies on related compounds highlight the importance of BDNF modulation for neuroplastic effects. nih.govresearchgate.net
Anti-Inflammatory and Antioxidant Mechanisms in Neural Systems (Preclinical)
Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of various neurological disorders. nih.govexplorationpub.com Preclinical studies have explored the potential anti-inflammatory and antioxidant properties of various compounds in neural systems. explorationpub.comfrontiersin.org Dextromethorphan has been reported to possess anti-inflammatory and antioxidant effects in preclinical models. researchgate.netresearchgate.net These effects are thought to contribute to its potential neuroprotective properties. researchgate.net
While specific detailed preclinical data on the anti-inflammatory and antioxidant mechanisms of this compound were not extensively found, it is reasonable to infer that, as a deuterated form of dextromethorphan, it may retain some of these properties. Research on dextromethorphan suggests that these mechanisms involve reducing markers of oxidative stress and inhibiting neuroinflammation, potentially through pathways involving microglial activation. researchgate.net Further preclinical studies specifically on this compound would be needed to fully characterize these effects and the underlying mechanisms in neural systems.
Here is a summary of key preclinical findings related to the neuropharmacological mechanisms of dextromethorphan and its deuterated form, this compound, based on the available information:
| Mechanism / Pathway | Findings (Primarily Dextromethorphan, inferred for this compound) | Preclinical Models/Methods | Source Indices |
| Glutamatergic Neurotransmission | Weak uncompetitive NMDA receptor antagonist. springer.comncats.io Expected to inhibit excitotoxicity. nih.govncats.ionih.gov Potential role in synaptic plasticity. | In vitro and in vivo models of excitotoxicity (for dextromethorphan). selleckchem.com Studies on NMDA receptor binding and function. ncats.ionih.gov | springer.comnih.govncats.ioselleckchem.comselleckchem.comnih.gov |
| mTOR Pathway Activation | Potential to influence, based on shared NMDA antagonism with compounds known to activate mTOR. nih.gov | Studies on rapid-acting antidepressants and glutamatergic modulators. nih.govresearchgate.net | nih.govresearchgate.net |
| Synaptic Protein Synthesis & Synaptogenesis | Hypothesized role based on potential mTOR influence and link to synaptic plasticity. nih.govfrontiersin.org | Studies on synaptic plasticity, protein synthesis, and synaptogenesis in neural systems. frontiersin.orgfrontiersin.org | nih.govresearchgate.netfrontiersin.orgfrontiersin.org |
| BDNF Modulation | Potential to influence BDNF levels/signaling, based on activity at NMDA receptors and findings with related compounds. nih.govncats.ioresearchgate.net | Preclinical studies on neurotrophic factors and glutamatergic modulation. nih.govresearchgate.net | nih.govresearchgate.net |
| Anti-Inflammatory Mechanisms | Reported for dextromethorphan; likely retained by this compound. researchgate.netresearchgate.net Involves inhibiting neuroinflammation. researchgate.net | Preclinical models of neuroinflammation. explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net | explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net |
| Antioxidant Mechanisms | Reported for dextromethorphan; likely retained by this compound. researchgate.netresearchgate.net Involves reducing oxidative stress markers. researchgate.net | Preclinical models of oxidative stress in neural systems. explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net | explorationpub.comfrontiersin.orgresearchgate.netresearchgate.net |
Modulation of Neurotransmitter Release and Reuptake Dynamics
Preclinical investigations into this compound, particularly in formulations combined with quinidine (B1679956) (such as AVP-786 or d-DXM/Q), have elucidated its multifaceted interactions with neurotransmitter systems, impacting both release and reuptake processes. A key aspect of this compound's pharmacological profile is its activity as an inhibitor of the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) and norepinephrine (B1679862). dntb.gov.uanih.govncats.ionih.gov Studies indicate that this compound inhibits the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET). nih.govncats.io This inhibition leads to increased synaptic concentrations of serotonin and norepinephrine, neurotransmitters critically involved in mood regulation and other neurological functions.
Beyond its effects on monoamine reuptake, this compound also modulates glutamatergic neurotransmission through its action as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. dntb.gov.uancats.ionih.gov The NMDA receptor is a subtype of ionotropic glutamate receptors that plays a crucial role in synaptic plasticity, learning, and memory, but its overactivation has been implicated in various neurological and psychiatric disorders. By blocking the activity of the NMDA receptor, this compound can influence excitatory neurotransmission.
The combination of this compound with quinidine is utilized to enhance the bioavailability of this compound by inhibiting its metabolism, thereby allowing for sustained levels and facilitating the study of its intrinsic pharmacological properties. Preclinical studies using animal models have demonstrated antidepressant-like effects associated with this compound, suggesting that its modulation of neurotransmitter systems, including its activity at Sigma-1 and glutamatergic AMPA receptors in addition to NMDA receptors, may contribute to these observed effects. It is important to note that the specific mechanisms and the extent of modulation of different neurotransmitter systems by this compound can be complex and may exhibit dose-dependent characteristics, with higher concentrations potentially influencing serotonin release in addition to reuptake inhibition.
Detailed research findings from preclinical studies investigating the modulation of neurotransmitter dynamics by this compound are summarized in the table below:
| Target | Type of Interaction | Effect on Neurotransmitter Dynamics | Preclinical Evidence |
| Serotonin Transporter (SERT) | Inhibition | Increases synaptic serotonin levels | Supported by preclinical studies. nih.govncats.io |
| Norepinephrine Transporter (NET) | Inhibition (to a lesser extent) | Increases synaptic norepinephrine levels | Supported by preclinical studies. nih.govncats.io |
| NMDA Receptor | Uncompetitive Antagonist | Modulates glutamatergic excitatory neurotransmission | Widely reported mechanism in preclinical studies. dntb.gov.uancats.ionih.gov |
| Sigma-1 Receptor | Agonism | Modulates various signaling pathways, potential neuroprotection | Supported by preclinical studies; implicated in antidepressant-like effects. dntb.gov.uancats.ionih.gov |
| Neuronal Nicotinic α3β4 Receptor | Antagonism | Potential modulation of cholinergic neurotransmission | Indicated by some preclinical findings. dntb.gov.uancats.io |
| Muscarinic Receptor | Agonism | Potential modulation of cholinergic neurotransmission | Indicated by some preclinical findings. dntb.gov.ua |
| Voltage-Gated Calcium Channels | Inhibition | Influences calcium influx and downstream signaling | Observed in preclinical studies. dntb.gov.uanih.gov |
| Serotonin Release | Stimulation (at higher doses) | Potential increase in synaptic serotonin levels | Suggested as a dose-dependent effect in some contexts. |
Table 1: Preclinical Modulation of Neurotransmitter Dynamics by this compound
Preclinical Models for Investigating Deudextromethorphan Neuropharmacological Effects
In Vitro Cellular and Molecular Models
In vitro studies provide controlled environments to investigate the direct interactions of deudextromethorphan with specific receptors, enzymes, and cellular pathways.
Receptor Binding and Functional Assays
Radioligand competition binding assays have been employed to assess the impact of deuterium (B1214612) substitution on the in vitro activity of dextromethorphan (B48470) and its metabolite, dextrorphan (B195859) patsnap.com. These assays are a critical component in the process of identifying and characterizing drug targets, utilizing radiolabeled ligands to determine the affinity of unlabeled compounds for receptors merckmillipore.comnih.gov. This compound, a deuterated form of dextromethorphan, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 (σ1) receptor wikipedia.orgspringer.comncats.io. Dextromethorphan itself shows high-affinity binding to sigma opioid receptors and glutamate (B1630785) [NMDA] receptor subunit 3A ncats.io. In vitro assays indicate that dextromethorphan has higher NMDA receptor antagonist activity and higher potency for sigma-1 receptors compared to ketamine nih.gov. Deuterated dextromethorphan has been shown to maintain the same in vitro activity as its non-deuterated counterpart patsnap.com. The binding sites for dextrorphan, a metabolite of dextromethorphan, at the NMDA receptor appear to be distinct from those of MK-801, suggesting different molecular determinants for high-affinity binding nih.gov.
Enzyme Kinetics and Inhibition Studies
Enzyme kinetics and inhibition studies, particularly focusing on cytochrome P450 (CYP) enzymes, are crucial for understanding the metabolic fate of this compound. Dextromethorphan is rapidly metabolized by the CYP2D6 liver enzyme nih.govresearchgate.net. Deuteration of dextromethorphan significantly reduces its susceptibility to metabolism by CYP2D6 otsuka-us.comotsuka.co.jpbioworld.com. In vitro hepatic microsomal stability assays have been conducted to assess the effects of deuteration on dextromethorphan stability patsnap.com. This enhanced metabolic stability is hypothesized to reduce the formation of metabolites associated with clinical neurological side effects patsnap.com.
Neuronal Cell Culture Studies
While specific detailed findings on this compound in neuronal cell culture studies were not extensively provided in the search results, the broader context of NMDA receptor antagonists and their effects on synaptic plasticity in neuronal cultures is relevant nih.govresearchgate.netmdpi.comfrontiersin.org. NMDA receptors are crucial for synaptic plasticity, and their modulation is implicated in various neurological and psychiatric disorders nih.govresearchgate.netmdpi.com. Studies on other NMDA receptor modulators in neuronal cell cultures have explored their impact on synaptic protein expression and the reversal of structural and functional deficits nih.gov. The availability of this compound for research use in cell lines and neuronal cell markers suggests its potential application in such in vitro neuronal studies hoelzel-biotech.comhoelzel-biotech.com.
In Vivo Animal Models
In vivo animal models are essential for evaluating the neuropharmacological effects of this compound in a complex biological system, allowing for the assessment of behavioral, physiological, and pharmacokinetic/pharmacodynamic endpoints.
Rodent Models for Investigating Neuropharmacological Effects
Various rodent models have been utilized to investigate the neuropharmacological effects of this compound and its non-deuterated form, dextromethorphan. These include models of behavioral despair, such as the forced swim test and tail suspension test, used to assess antidepressant-like effects patsnap.comresearchgate.netnih.gov. A reserpine-induced hypothermia rat model and an ammonia-induced cough mouse model have been used to evaluate in vivo effects from a pathological perspective patsnap.com. Studies in rats using an NMDA-induced seizure model have provided in vivo evidence that dextromethorphan analogs can act through the blockade of NMDA receptors nih.gov. Dextromethorphan has shown antidepressant-like effects in the forced swim test in mice, which could be attenuated by pretreatment with sigma-1 receptor antagonists nih.gov. The combination of deuterated dextromethorphan and bupropion (B1668061) has demonstrated efficacy and synergistic effects in all tested animal models, showing superior efficacy compared with the non-deuterated combination patsnap.com.
Pharmacokinetic/Pharmacodynamic Correlations in Animal Studies
Pharmacokinetic/Pharmacodynamic (PK/PD) correlations in animal studies are vital for understanding the relationship between drug exposure and observed effects. In vivo mouse pharmacokinetic assays have been conducted to assess the effects of deuteration on dextromethorphan stability patsnap.com. Deuterated dextromethorphan exhibited twice the metabolic stability of dextromethorphan both in vitro and in vivo patsnap.com. The combination with bupropion further improved its in vivo stability, increasing the exposure by 2.4 times patsnap.com. This enhanced metabolic stability and increased exposure of deuterated dextromethorphan in vivo contributed to the synergistic boost in antidepressant effects observed in animal models when combined with bupropion patsnap.com. These PK/PD correlations in animal studies support the hypothesis that this compound may offer improved efficacy and safety compared to the non-deuterated combination by reducing the exposure to potentially problematic metabolites patsnap.com.
Chemical Synthesis and Structural Activity Relationship Research for Deuterated Dextromethorphan
Deuteration Strategies in Deudextromethorphan Synthesis
The synthesis of this compound derivatives involves the targeted incorporation of deuterium (B1214612) atoms to enhance metabolic stability. A described synthetic route for N-CD3-dextromethorphan and N-CD3-dextrorphan proceeds through an N-desmethyl-dextromethorphan intermediate semanticscholar.org. A key step in this synthesis is the methylation of N-desmethyl-dextromethorphan using iodomethane-d3 (B117434) semanticscholar.org. Different reaction conditions have been evaluated for this methylation, including the use of potassium hydroxide (B78521) in dimethylsulfoxide, sodium hydroxide with additives such as tetrabutylammonium (B224687) bromide and potassium carbonate in toluene, and potassium carbonate in dipolar aprotic solvents like acetonitrile (B52724) or DMF semanticscholar.org. High conversion rates in the methylation step have also been reported with sodium hydride in tetrahydrofuran (B95107) semanticscholar.org.
Another synthetic strategy involves the O-demethylation of a precursor molecule followed by the deuteration of the resulting O-demethylated product. This deuteration can be achieved through O-methylation in the presence of a base and iodomethane-D3 google.com. Various bases, including potassium carbonate, sodium hydride, sodium methoxide, and potassium tert-butoxide, have been investigated for this reaction google.com. The reaction temperature for this deuteration step can vary, with reported ranges between -90°C and 10°C depending on the specific synthetic method google.comgoogle.com.
Efforts in the synthesis of deuterated dextromethorphan (B48470) have also focused on simplifying the supply chain, for instance, by utilizing a single deuterated reagent like iodomethane-D3 google.com. Maintaining strict control at intermediate stages of the synthesis is crucial to ensure the purity of the final drug substance google.com.
Syntheses of deuterated dextromethorphan derivatives with high isotopic enrichment, typically between 97-98%, have been reported for use in pharmacokinetic studies google.com. The CD3O-derivative of dextromethorphan (d3-DM) is a known compound, although detailed synthetic procedures may not be widely published google.com.
Stereochemical Considerations and Enantiomeric Purity in Synthesis
Dextromethorphan is defined by its specific stereochemistry as the dextrorotatory enantiomer of levomethorphan, with the chemical designation (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan wikipedia.org. Ensuring the correct stereochemistry and high enantiomeric purity is paramount throughout the synthesis of dextromethorphan and its deuterated counterparts.
Traditional synthetic routes for dextromethorphan often involve the resolution of racemic intermediates. For example, the racemic mixture of (±)-3-methoxy-N-methylmorphinane can be separated into its enantiomers using D-tartaric acid to isolate dextromethorphan chemicalbook.com.
Maintaining enantiomeric purity is particularly critical for key starting materials. A chiral liquid chromatographic method has been developed and validated for the enantiomeric resolution and quantification of the unwanted (R)-enantiomer in a key starting material for dextromethorphan hydrobromide synthesis, 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline japsonline.comjapsonline.com. This method employs a chiral stationary phase and a specific mobile phase composition to achieve effective separation of the enantiomers japsonline.comjapsonline.com. The method's validation has demonstrated its accuracy and robustness for quantifying trace levels of the (R)-enantiomer japsonline.comjapsonline.com.
Biocatalytic approaches are also being explored as alternative methods for the asymmetric synthesis of dextromethorphan intermediates. These enzymatic methods offer the potential for more environmentally friendly processes and can achieve high levels of enantioselectivity researchgate.netacs.org. Engineered enzymes, such as mutants of cyclohexylamine (B46788) oxidase and imine reductases, have shown promising results in producing key chiral intermediates with high enantiomeric excess researchgate.netacs.org.
Structure-Activity Relationship (SAR) Studies of Deuterated Derivatives
SAR studies involving deuterated dextromethorphan derivatives primarily investigate the impact of deuterium substitution on metabolic fate and pharmacokinetic properties while largely preserving the intrinsic pharmacological activity. The incorporation of deuterium, particularly at metabolically labile positions such as the O-methyl or N-methyl groups, can lead to increased metabolic stability due to the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes compared to the C-H bond researchgate.netnih.govacs.orgnih.gov.
Studies have demonstrated that deuterated dextromethorphan exhibits enhanced metabolic stability both in vitro and in vivo compared to its non-deuterated form nih.gov. This improved stability can result in a prolonged plasma half-life and increased systemic exposure to the parent compound researchgate.netnih.govjuniperpublishers.com. Research suggests that deuterated dextromethorphan retains similar in vitro activity to dextromethorphan, indicating that deuterium substitution at specific positions does not significantly alter its binding or activity at biological targets such as NMDA or sigma-1 receptors nih.govnih.gov.
The metabolic pathway of deuterated dextromethorphan is understood to be analogous to that of undeuterated dextromethorphan, involving O- and N-demethylation reactions catalyzed by cytochrome P450 enzymes, predominantly CYP2D6 and enzymes from the CYP3A family google.com. Deuteration at the O-methyl (d3-DM) or N-methyl positions (potentially contributing to d6-DM) can effectively slow down these enzymatic demethylation processes google.com.
Development of Novel this compound Analogues for Targeted Receptor Activity
Beyond improving pharmacokinetic properties through deuteration, research also encompasses the development of novel this compound analogues or combinations aimed at selectively targeting specific receptors or pathways. This compound itself interacts with multiple targets, including sigma-1 and NMDA receptors wikipedia.orggoogle.com.
AVP-786, a combination product containing this compound hydrobromide and quinidine (B1679956) sulfate, exemplifies an approach to leverage the pharmacological profile of this compound dntb.gov.uaannualreports.comsec.gov. Quinidine functions as a CYP2D6 inhibitor, which further reduces the metabolic breakdown of this compound, leading to increased plasma concentrations and potentially enhanced brain penetration researchgate.netresearchgate.netjuniperpublishers.com. This combination is currently under investigation for various neurological and psychiatric disorders, underscoring the potential of this compound's pharmacological properties for targeted therapeutic applications researchgate.netwikipedia.orgsec.govannualreports.comsec.govnih.gov.
The development of novel analogues often involves structural modifications beyond the simple replacement of hydrogen with deuterium to achieve improved selectivity or potency at particular receptors. While the available information emphasizes the role of deuteration for metabolic advantages, the broader field of morphinan (B1239233) chemistry and SAR studies on related compounds, such as those targeting opioid receptors, provides a foundation for designing analogues with modified receptor binding profiles nii.ac.jpacs.org. The development of novel this compound analogues for targeted receptor activity would typically involve systematic chemical synthesis and comprehensive evaluation of their binding affinities and functional activity at desired biological targets.
Advanced Analytical Methodologies for Deudextromethorphan Research
Quantification Techniques in Preclinical Biological Matrices
Accurate quantification of deudextromethorphan and its metabolites in biological samples is crucial for preclinical pharmacokinetic and pharmacodynamic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized and highly sensitive technique for the quantification of small molecules in complex biological matrices such as plasma. nih.govflybase.orguni.luncats.io
Validated LC-MS/MS methods have been developed for the quantification of dextromethorphan (B48470) and its primary metabolite, dextrorphan (B195859), in preclinical species like rats. wikipedia.org These methods often involve sample preparation steps such as solid-phase extraction to isolate the analytes from the biological matrix. wikipedia.org The sensitivity and specificity of LC-MS/MS allow for the accurate determination of compound concentrations even in low-volume samples, which is particularly beneficial in preclinical studies where sample volume from small animals can be limited. wikipedia.org
An example of a validated LC-MS/MS method for the simultaneous quantification of dextromethorphan and dextrorphan in rat plasma demonstrated linearity over a specific concentration range. wikipedia.org
| Analyte | Linearity Range (ng/mL) |
| Dextromethorphan | 0.196 - 403.356 |
| Dextrorphan | 0.102 - 209.017 |
This method, utilizing a 30 µL plasma sample volume, proved suitable for preclinical pharmacokinetic parameter estimation. wikipedia.org The application of such robust bioanalytical methods is essential for correlating pharmacodynamics with pharmacokinetic data in preclinical models. wikipedia.org
Applications of Isotopic Labeling in Mechanistic Pharmacological Studies
Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool employed in mechanistic pharmacological studies to investigate drug metabolism and pharmacokinetics. The incorporation of deuterium into a drug molecule can alter its susceptibility to enzymatic metabolism due to the kinetic isotope effect, where the stronger bond to deuterium is broken more slowly than the bond to hydrogen.
In the case of this compound, the incorporation of deuterium atoms serves to reduce its first-pass liver metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov Dextromethorphan is extensively metabolized by CYP2D6 into its active metabolite, dextrorphan. By hindering this metabolic pathway, deuteration of dextromethorphan (forming this compound) can lead to altered pharmacokinetic profiles, potentially increasing the exposure to the parent compound and reducing the formation of the dextrorphan metabolite. nih.gov
This application of isotopic labeling is valuable for several reasons in mechanistic studies:
Investigating Metabolic Pathways: Deuterium labeling allows researchers to track the metabolic fate of the parent compound and identify specific enzymes involved in its biotransformation by observing the labeled atoms in metabolites.
Modulating Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can prolong the half-life of the parent drug, which can be beneficial for therapeutic purposes and for studying the effects of sustained exposure to the parent compound in preclinical models.
The use of deuterated dextromethorphan (d6-dextromethorphan) in combination products is an example where isotopic labeling is applied to favorably alter the metabolic profile and potentially reduce the required dose of co-administered metabolic inhibitors. nih.gov
High-Throughput Screening Approaches for Target Engagement
This compound, like dextromethorphan, is known to interact with various biological targets, including the sigma-1 receptor, NMDA receptor, and serotonin (B10506) and norepinephrine (B1679862) transporters. nih.govnih.gov Understanding the engagement of this compound with these targets is crucial for elucidating its mechanism of action.
While the specific details of high-throughput screening (HTS) approaches applied directly to assess the engagement of this compound with its targets were not extensively detailed in the consulted sources, HTS is a common strategy in drug discovery and mechanistic studies. HTS typically involves the rapid testing of large libraries of compounds against a specific biological target or pathway. Assays used in HTS for target engagement can include:
Binding Assays: Measuring the affinity of the compound for the target receptor or transporter.
Functional Assays: Assessing the compound's effect on the activity of the target, such as receptor activation or inhibition, or transporter uptake inhibition.
Cell-Based Assays: Utilizing cell lines expressing the target to evaluate compound effects in a more physiological context.
These approaches, while not specifically detailed for this compound in the provided context, represent standard methodologies that could be applied to investigate its interaction with its known targets in a high-throughput manner, allowing for the rapid assessment of binding or functional activity across various concentrations or against related targets.
Q & A
Q. What is the molecular mechanism of Deudextromethorphan as an NMDA receptor antagonist, and how does this relate to its potential in modulating neuropsychiatric symptoms?
this compound acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, inhibiting glutamate-induced excitotoxicity, which is implicated in neurodegenerative and psychiatric disorders. Its deuterated structure (d6-DM) reduces first-pass metabolism via cytochrome P450 CYP2D6, enhancing bioavailability and prolonging therapeutic effects . Preclinical studies highlight its additional activity as a serotonin transporter (SERT) inhibitor and sigma-1 receptor agonist, suggesting multimodal mechanisms for agitation management in Alzheimer’s disease (AD) .
Q. What experimental models are used to validate this compound’s efficacy in preclinical studies for agitation-related behaviors?
Rodent models of AD-associated agitation employ behavioral assays such as the elevated plus maze (anxiety-like behavior) and resident-intruder tests (aggression). Pharmacodynamic endpoints include NMDA receptor occupancy (measured via radioligand binding) and cerebrospinal fluid biomarkers (e.g., glutamate levels). Dose-response studies in these models establish optimal therapeutic windows while controlling for off-target effects (e.g., sigma-1 receptor modulation) .
Advanced Research Questions
Q. What methodological considerations are critical when designing Phase 3 clinical trials for this compound using Sequential Parallel Comparison Design (SPCD)?
SPCD addresses placebo response bias by dividing trials into two stages: non-responders from Stage 1 are re-randomized in Stage 2. For this compound’s Phase 3 trials, this design required stratification by baseline agitation severity (e.g., Cohen-Mansfield Agitation Inventory scores) and rigorous blinding to minimize observer bias. Statistical power calculations must account for attrition rates (~20% in AD populations) and heterogeneity in CYP2D6 metabolic phenotypes, which influence drug exposure .
Q. How does deuteration of dextromethorphan alter its pharmacokinetic profile, and what implications does this have for clinical dosing regimens?
Deuterium substitution at key carbon positions (e.g., d6-DM) reduces CYP2D6-mediated oxidation, increasing the half-life from ~3 hours (dextromethorphan) to ~18 hours. Pharmacokinetic (PK) studies using UPLC-MS/MS quantify plasma concentrations of d6-DM and its metabolite, dextrorphan-d3, to establish steady-state levels. Population PK modeling incorporates covariates like age, hepatic function, and concomitant quinidine (CYP2D6 inhibitor) use to optimize dosing schedules (e.g., BID vs. QD) .
Q. What strategies resolve contradictions in efficacy data between this compound’s two Phase 3 dosing arms (e.g., one significant, one non-significant)?
Contradictory outcomes may arise from nonlinear PK (e.g., saturation of NMDA receptors at higher doses) or subpopulation variability (e.g., CYP2D6 ultra-rapid metabolizers). Post hoc analyses should:
- Compare responder subgroups using mixed-effects models.
- Assess exposure-response relationships via AUC/MIC ratios.
- Conduct sensitivity analyses excluding outliers or protocol deviations .
Methodological Frameworks
Q. How can UPLC-MS/MS be optimized to quantify this compound and its metabolites in plasma for pharmacokinetic studies?
- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : Positive-ion ESI mode, MRM transitions m/z 272.2→215.1 (d6-DM) and 258.1→157.1 (dextrorphan-d3).
- Validation : Follow FDA/EMA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
